molecular formula C14H12 B047199 2-Methylfluorene CAS No. 1430-97-3

2-Methylfluorene

Cat. No.: B047199
CAS No.: 1430-97-3
M. Wt: 180.24 g/mol
InChI Key: RKJHJMAZNPASHY-UHFFFAOYSA-N
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Description

2-Methylfluorene, also known as this compound, is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90365. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : Chardonnens and Noël (1973) described the formylation of 2-methylfluorene, which can be converted into known compounds like 2,7-dimethyl-fluorene (Chardonnens & Noël, 1973).

  • Mutagenic Activity and Cancer Research : LaVoie et al. (1985) found that methylated fluorenes, including this compound, show mutagenic activity and can inactivate tumor initiators in mouse skin (LaVoie et al., 1985).

  • Photoredox Catalysis : Yu, Xu, and Qing (2016) discussed the use of methyl fluorosulfonyldifluoroacetate in photoredox catalysis, providing various carbomethoxydifluoromethylated products, which is relevant to the broader family of fluorenes (Yu, Xu, & Qing, 2016).

  • Liquid Scintillation Properties : Barnett et al. (1959) reported that 2-aryl- and 2,7-diarylfluorenes, which include derivatives of this compound, exhibit excellent liquid scintillation properties (Barnett et al., 1959).

  • Genotoxicity and Carcinogenicity : Heflich and Neft (1994) explored the genotoxicity and carcinogenicity of compounds like 2-acetylaminofluorene and 2-aminofluorene, which are structurally related to this compound (Heflich & Neft, 1994).

  • Carcinogenic Activity Studies : Miller et al. (1961) studied N-hydroxy-2-acetylaminofluorene, a major metabolite of 2-acetylaminofluorene, which is closely related to this compound, in the context of increased carcinogenic activity in rats (Miller, Miller, & Hartmann, 1961).

Properties

IUPAC Name

2-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJHJMAZNPASHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
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DSSTOX Substance ID

DTXSID1073943
Record name 2-Methylfluorene
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Molecular Weight

180.24 g/mol
Source PubChem
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CAS No.

1430-97-3, 26914-17-0
Record name 2-Methyl-9H-fluorene
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Record name 2-Methylfluorene
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Record name Methyl-9H-fluorene
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Record name 9H-Fluorene, 2-methyl-
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Record name 2-METHYLFLUORENE
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Synthesis routes and methods

Procedure details

A solution of 2-fluorenecarboxaldehyde (15 g, 77.1 mmol) in 250 mL of 10% solution of acetic acid in ethyl acetate was hydrogenated at 80 psi of hydrogen during 24 hours at room temperature over 20% palladium hydroxide on carbon (catalytic amount). The reaction was monitored by TLC (silica, 25% ethyl acetate in hexane). The catalyst was filtered off, evaporation of the solvents followed by recrystallization of the residual solid from ethanol:water 5:1 afforded 9.6 g (69.0%) of the product as colorless solid.
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69%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the methyl group in 2-Methylfluorene influence its reactivity compared to unsubstituted fluorene?

A1: The methyl group in this compound introduces both electronic and steric effects that can impact its reactivity. For instance, the methyl group is electron-donating, which can influence the electron density of the fluorene ring system and impact reactions like electrophilic aromatic substitution. Additionally, the methyl group can introduce steric hindrance, potentially affecting the approach of reactants and influencing reaction rates and selectivity. [, ]

Q2: Can you provide an example of a reaction where the methyl group in this compound plays a crucial role?

A2: In the formylation of this compound using the Rieche method, the methyl group directs the incoming formyl group to the 7-position of the fluorene ring system, resulting in the formation of 2-Methyl-7-fluorenecarbaldehyde. This regioselectivity is likely due to a combination of electronic and steric factors introduced by the methyl substituent. [] This specific positioning of the formyl group could be crucial for further synthetic transformations or for the biological activity of the resulting molecule.

Q3: Has this compound been used in the synthesis of more complex molecules?

A3: Yes, this compound serves as a building block in the synthesis of various indenofluorene derivatives. For example, it can be reacted with specific acid chlorides, followed by cyclization and reduction steps, to generate methyl derivatives of cis-fluorénacène, trans-fluorénacène, and trans-fluorénaphène. These complex polycyclic aromatic hydrocarbons are of interest for their potential applications in materials science and organic electronics. []

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